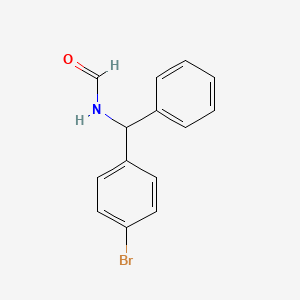
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile is an organic compound characterized by the presence of an amino group, a dimethoxyphenyl group, and an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate nitrile source under base-catalyzed conditions. One common method is the Knoevenagel condensation, where 3,4-dimethoxybenzaldehyde reacts with a nitrile compound in the presence of a base such as potassium hydroxide in ethanol . The reaction mixture is heated under reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of (Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For instance, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: A related compound used in similar synthetic applications.
3,4-Dimethoxyphenethylamine: An alkaloid with biological activity.
3,4-Dimethoxyphenylacetic acid: Used in the synthesis of pharmaceuticals.
Uniqueness
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both amino and nitrile groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(Z)-3-amino-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-5,7H,13H2,1-2H3/b9-5- |
InChI-Schlüssel |
ZUKAIUCXIBSUCR-UITAMQMPSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C(=C/C#N)/N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=CC#N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)






![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)



